molecular formula C13H18N4 B13427077 (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13427077
M. Wt: 230.31 g/mol
InChI Key: XGXYJWRHTMXRDB-UHFFFAOYSA-N
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Description

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with an isobutyl group, a pyridine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
  • (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
  • (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Uniqueness

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the methanamine group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

[2-(2-methylpropyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine

InChI

InChI=1S/C13H18N4/c1-10(2)9-17-12(7-14)6-13(16-17)11-4-3-5-15-8-11/h3-6,8,10H,7,9,14H2,1-2H3

InChI Key

XGXYJWRHTMXRDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CN=CC=C2)CN

Origin of Product

United States

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